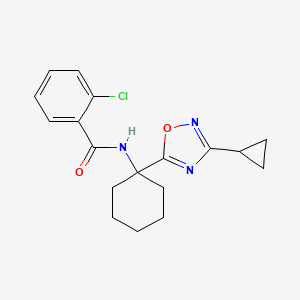
2-chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of “2-chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” involves a cyclohexyl ring, a 1,2,4-oxadiazole ring, and a benzamide group. The cyclohexyl ring is a saturated cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound’s structural diversity makes it a potential candidate for drug discovery. Researchers can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. The oxadiazole ring, known for its bioactivity, could serve as a scaffold for developing new drugs. Further studies are needed to evaluate its pharmacological properties and potential therapeutic applications .
Antimicrobial Activity
Given the prevalence of antibiotic resistance, compounds with antimicrobial properties are crucial. Researchers can investigate whether “2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide” exhibits antibacterial, antifungal, or antiviral effects. In vitro and in vivo studies can assess its efficacy against specific pathogens .
Anti-inflammatory Agents
The benzamide moiety suggests potential anti-inflammatory activity. Scientists can explore its effects on inflammatory pathways, cytokine production, and immune responses. Preclinical studies may reveal its suitability as an anti-inflammatory drug .
Agrochemical Applications
Compounds with unique structures often find applications in agriculture. Researchers can investigate whether this compound has pesticidal, herbicidal, or growth-regulating properties. Its cyclohexyl and oxadiazole moieties might interact with plant receptors or enzymes, affecting plant growth and health .
Material Science
The compound’s rigid structure could make it useful in material science. Researchers can explore its potential as a building block for polymers, liquid crystals, or other functional materials. Its stability and electronic properties may contribute to novel materials with specific applications .
Coordination Chemistry
The presence of nitrogen and chlorine atoms allows for coordination with metal ions. Researchers can study its complexation behavior with transition metals, lanthanides, or actinides. Such complexes may have catalytic, luminescent, or magnetic properties .
Orientations Futures
The future directions for “2-chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide” and similar compounds could involve further exploration of their potential as pharmaceutical ingredients, given the known therapeutic focus of 1,2,4-oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propriétés
IUPAC Name |
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-7-3-2-6-13(14)16(23)21-18(10-4-1-5-11-18)17-20-15(22-24-17)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASTUFMWJAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
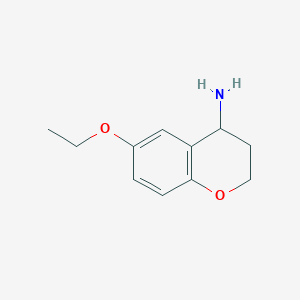
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)


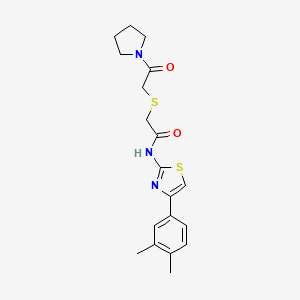
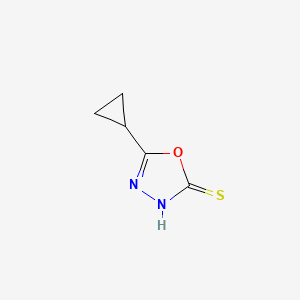
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

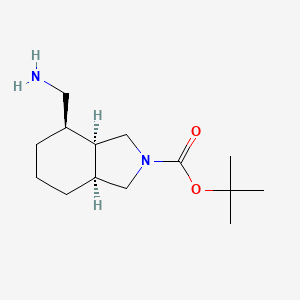
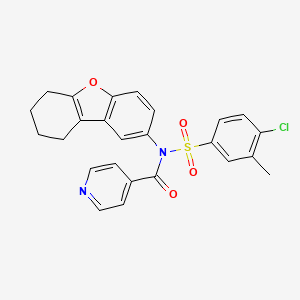
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)